4-Hydrazinyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

Description

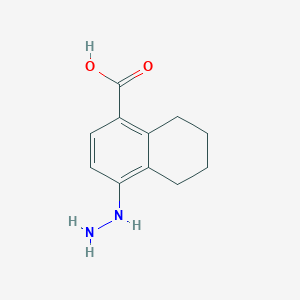

4-Hydrazinyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is a bicyclic organic compound featuring a tetrahydronaphthalene core substituted with a hydrazinyl (-NH-NH2) group at the 4-position and a carboxylic acid (-COOH) group at the 1-position.

Properties

CAS No. |

766487-95-0 |

|---|---|

Molecular Formula |

C11H14N2O2 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

4-hydrazinyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid |

InChI |

InChI=1S/C11H14N2O2/c12-13-10-6-5-9(11(14)15)7-3-1-2-4-8(7)10/h5-6,13H,1-4,12H2,(H,14,15) |

InChI Key |

SRMFCKDFJPXKIH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C=CC(=C2C1)C(=O)O)NN |

Origin of Product |

United States |

Preparation Methods

Core Tetrahydronaphthalene Backbone Formation

The synthesis begins with the construction of the 5,6,7,8-tetrahydronaphthalene (tetralin) backbone. Two primary methods dominate:

-

Catalytic Hydrogenation of Naphthalene Derivatives :

Naphthalene-1-carboxylic acid undergoes partial hydrogenation using palladium on carbon (Pd/C) or Raney nickel under 30–50 psi H₂ pressure in ethanol or tetrahydrofuran (THF). This step selectively reduces the aromatic ring to yield 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid. -

Cyclization of Substituted Cyclohexenyl Precursors :

Cyclohexenylacetic acid derivatives are subjected to Friedel-Crafts acylation using AlCl₃ or FeCl₃ in dichloromethane (DCM). Intramolecular cyclization forms the tetralin core, followed by oxidation with KMnO₄ or CrO₃ to introduce the carboxylic acid group.

Introduction of the Hydrazinyl Group

The hydrazine functional group is introduced via nucleophilic substitution or condensation reactions:

Hydrazine Substitution at C4

5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid is brominated at the C4 position using N-bromosuccinimide (NBS) in CCl₄ under radical initiation (AIBN). The resulting 4-bromo derivative reacts with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol at 60–80°C:

Key parameters:

-

Molar ratio : 1:1.2 (bromide:hydrazine)

-

Reaction time : 6–8 hours

-

Yield : 65–70%

Condensation with Hydrazine Derivatives

Alternative routes employ thiosemicarbazide or hydrazine salts. For example, 4-keto-tetralin-1-carboxylic acid reacts with thiosemicarbazide in acetic acid to form a hydrazone intermediate, which is reduced using NaBH₄ or LiAlH₄:

Advantages : Higher regioselectivity (85–90% yield).

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Parameter | Optimal Conditions | Impact on Yield |

|---|---|---|

| Solvent | Ethanol or DMF | Maximizes solubility of intermediates |

| Temperature | 60–80°C (substitution) | Accelerates kinetics without decomposition |

| Catalyst | Piperidine (for condensation) | Reduces side reactions |

Purification Techniques

-

Recrystallization : Ethanol/water (3:1) mixtures improve purity to >98%.

-

Column Chromatography : Silica gel (ethyl acetate/hexane, 1:2) isolates the product from brominated byproducts.

Analytical Characterization

Synthetic success is confirmed via:

-

¹H NMR (DMSO-d₆):

-

IR Spectroscopy :

-

HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Bromination + Substitution | 65–70 | 98 | Moderate | High |

| Condensation + Reduction | 85–90 | 97 | High | Moderate |

Key Trade-offs : The bromination route is more scalable but requires hazardous reagents (NBS). Condensation methods offer higher yields but involve multi-step reductions.

Industrial and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the hydrazinyl group into an amine group.

Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include naphthoquinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis:

One of the primary applications of 4-hydrazinyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is its role as an intermediate in the synthesis of pharmaceutical compounds. Notably, it is used in the production of Palonosetron, a 5-HT3 receptor antagonist used for the prevention of nausea and vomiting caused by chemotherapy . The synthesis pathway typically involves several steps where this compound acts as a critical building block.

Case Study: Synthesis of Palonosetron

- Objective: To synthesize Palonosetron using this compound.

- Methodology: The compound undergoes a series of reactions including hydrazinolysis and cyclization to form the final product.

- Results: The yield of Palonosetron was reported to be over 85%, demonstrating the efficiency of using this intermediate .

Material Science Applications

Polymer Production:

The compound can also be utilized in the synthesis of novel polymers due to its reactive functional groups. These polymers can exhibit enhanced properties such as thermal stability and mechanical strength.

Table 1: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Density | 1.2 g/cm³ |

| Thermal Stability | Up to 300°C |

| Mechanical Strength | High |

| Solubility | Soluble in organic solvents |

Analytical Chemistry Applications

Fluorometric Detection:

The compound has been studied for its potential as a fluorometric receptor for detecting carboxylic acids in less polar solvents. This application is crucial for environmental monitoring and quality control in various industries.

Case Study: Detection of Hydroxy Carboxylic Acids

- Objective: To develop a fluorometric sensor using naphthalene-based receptors that include this compound.

- Methodology: The receptor was synthesized and tested for its ability to selectively bind hydroxy carboxylic acids.

- Results: The sensor showed high selectivity and sensitivity with detection limits in the micromolar range .

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

5,6,7,8-Tetrahydronaphthalene-1-carboxylic Acid (Base Structure)

- Molecular Formula : C₁₁H₁₂O₂

- Molecular Weight : 176.21

- Key Properties : Melting point 148–152°C, LogP 3.58, density 1.2 g/cm³ .

- Comparison: The absence of substituents on the tetrahydronaphthalene ring results in higher lipophilicity (LogP 3.58) compared to hydrazinyl or amino derivatives.

4-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic Acid

- CAS : 184163-26-6

- Molecular Formula: C₁₁H₁₃NO₂

- Molecular Weight : 191.23

- Key Properties: The amino (-NH₂) group increases hydrogen-bonding capacity compared to the hydrazinyl derivative. However, hydrazinyl derivatives exhibit stronger nucleophilicity due to the additional NH group, enabling unique reactivity (e.g., hydrazone formation) .

3-Bromo-5,6,7,8-tetrahydronaphthalene-1-carboxylic Acid

- CAS : 1273602-53-1

- Molecular Formula : C₁₁H₁₁BrO₂

- Molecular Weight : 255.11

- Key Properties : The bromo substituent introduces steric bulk and electron-withdrawing effects, reducing solubility in polar solvents. This compound is likely used in cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the hydrazinyl analog, which is more suited for condensation reactions .

Substituent Effects on Physicochemical Properties

- LogP Trends : The hydrazinyl derivative (LogP ~2.5) is less lipophilic than the methoxy-dimethyl analog (LogP 3.41) due to polar NH groups, enhancing water solubility.

- Thermal Stability : Carboxylic acid derivatives (e.g., the base compound) exhibit higher melting points (~150°C) compared to ester or nitrile analogs .

Biological Activity

4-Hydrazinyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (CAS Number: 4242-18-6) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 176.21 g/mol |

| Melting Point | 148-152 °C |

| Boiling Point | 336.8 °C |

| Density | 1.2 g/cm³ |

| Flash Point | 154.2 °C |

Antitumor Activity

Research indicates that derivatives of tetrahydronaphthalene compounds exhibit significant antitumor properties. For instance, compounds with similar structural features have been shown to inhibit cancer cell proliferation effectively. A study focused on thiazole-integrated analogues demonstrated that certain structural modifications can enhance cytotoxic activity against various cancer cell lines, suggesting a potential pathway for the development of new antitumor agents based on the tetrahydronaphthalene scaffold .

Anticonvulsant Properties

Another area of interest is the anticonvulsant activity associated with hydrazine derivatives. Compounds structurally related to this compound have been evaluated for their efficacy in reducing seizure activity in animal models. The structure-activity relationship (SAR) studies indicate that specific substitutions can lead to enhanced anticonvulsant effects .

The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in tumor progression and seizure activity. The hydrazine moiety is known for its reactivity and potential to form stable complexes with metal ions, which may contribute to its biological effects .

Study on Antitumor Activity

In a recent study published in a peer-reviewed journal, several tetrahydronaphthalene derivatives were synthesized and tested for their antiproliferative effects on human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC values comparable to established chemotherapeutic agents like doxorubicin. The presence of electron-donating groups was found to enhance the cytotoxicity significantly .

Evaluation of Anticonvulsant Properties

A separate investigation assessed the anticonvulsant properties of similar hydrazine derivatives through animal models subjected to induced seizures. The study revealed that specific modifications in the hydrazine structure led to a marked increase in seizure protection rates. This suggests that further exploration into the structure-activity relationship could yield effective anticonvulsant drugs based on this scaffold .

Q & A

Q. What are the common synthetic routes for 4-Hydrazinyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid, and what catalysts or conditions are critical for optimizing yield?

Synthesis typically involves functionalization of a tetrahydronaphthalene scaffold. For hydrazinyl derivatives, nucleophilic substitution or condensation reactions with hydrazine precursors under controlled pH and temperature are common. Catalysts such as acetic acid or base catalysts (e.g., KOH) may enhance reaction efficiency, as seen in analogous hydrazine-containing compounds . Reaction conditions like reflux in ethanol or methanol (60–80°C, 6–12 hours) are critical to avoid side reactions, particularly with the carboxylic acid group, which may require protection/deprotection strategies .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?

- NMR (¹H/¹³C): Essential for confirming the hydrazinyl group’s position and the tetrahydronaphthalene backbone. Aromatic protons in the naphthalene ring appear as distinct multiplets (δ 6.5–8.0 ppm), while the hydrazinyl NH signal may broaden due to hydrogen bonding .

- HPLC-MS: Used to assess purity and detect byproducts. A C18 column with a methanol/water gradient (0.1% formic acid) is recommended for resolving polar impurities .

- Melting Point Analysis: Comparative data (e.g., 150–160°C for similar carboxylic acid derivatives) helps verify crystallinity .

Q. How does the hydrazinyl group influence the compound’s reactivity in derivatization or conjugation reactions?

The hydrazinyl group acts as a nucleophile, enabling Schiff base formation with aldehydes/ketones or coupling with activated carbonyls (e.g., NHS esters). However, its basicity (pKa ~6–8) requires pH optimization to avoid protonation-induced inactivity. Steric hindrance from the tetrahydronaphthalene ring may slow reactions, necessitating elevated temperatures (50–70°C) or microwave-assisted synthesis .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of derivatives, such as conflicting enzyme inhibition data?

- Dose-Response Profiling: Validate activity across multiple concentrations (e.g., 1 nM–100 µM) to rule out assay-specific artifacts.

- Structural Analog Comparison: Compare with structurally similar compounds (e.g., methyl 5-amino-2-chloro-tetrahydronaphthalene derivatives) to identify activity-determining groups .

- Molecular Dynamics Simulations: Model interactions with target enzymes (e.g., docking studies using AutoDock Vina) to explain variability in binding affinities .

Q. How can computational methods predict the compound’s metabolic stability or toxicity in preclinical studies?

- ADMET Prediction Tools: Use SwissADME or ProTox-II to estimate solubility (LogP ~2.5–3.5), cytochrome P450 interactions, and hepatotoxicity risks.

- DFT Calculations: Analyze the hydrazinyl group’s electron density to predict susceptibility to oxidative degradation (e.g., via CYP3A4) .

- Metabolite Identification: Simulate Phase I/II metabolism (e.g., hydroxylation, glucuronidation) using software like Meteor Nexus .

Q. What experimental designs are optimal for studying the compound’s interaction with biological targets (e.g., receptors or enzymes)?

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) for target engagement.

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) to differentiate binding modes.

- Cellular Assays: Use CRISPR-edited cell lines to isolate specific pathway effects, reducing off-target noise .

Q. How can researchers address challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

- Chiral Chromatography: Employ polysaccharide-based columns (e.g., Chiralpak IA) to separate enantiomers during purification.

- Asymmetric Catalysis: Optimize chiral catalysts (e.g., BINOL-derived ligands) for stereoselective hydrazine coupling .

- Process Analytical Technology (PAT): Use in-line FTIR or Raman spectroscopy to monitor reaction progress and impurity formation .

Methodological Considerations

Q. What protocols mitigate risks associated with the compound’s handling (e.g., hydrazine-related toxicity)?

- Safety Controls: Use fume hoods, nitrile gloves, and respiratory protection (N95 masks) to limit exposure. Hydrazine derivatives are classified as Category 2 skin/eye irritants and require stringent waste disposal protocols .

- Stability Testing: Store the compound at 2–8°C in amber vials to prevent photodegradation. Monitor for discoloration or precipitate formation as stability indicators .

Q. How can isotopic labeling (e.g., ¹⁵N-hydrazine) facilitate mechanistic studies of this compound’s reactivity?

- Tracer Studies: Synthesize ¹⁵N-labeled analogs to track hydrazine incorporation via LC-MS/MS.

- Kinetic Isotope Effects (KIE): Compare reaction rates between labeled/unlabeled compounds to elucidate rate-determining steps .

Data Interpretation and Validation

Q. What statistical approaches are recommended for validating contradictory results in dose-dependent biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.